molecular formula C26H45N3O5 B565773 O-Demethoxypropane Aliskiren CAS No. 949925-77-3

O-Demethoxypropane Aliskiren

Cat. No.: B565773
CAS No.: 949925-77-3
M. Wt: 479.662
InChI Key: BCUNQZNYUMYGGS-TUFLPTIASA-N
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Description

O-Demethoxypropane Aliskiren is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. This compound is characterized by its unique molecular structure, which includes a methoxy group replaced by a propoxy group. The molecular formula of this compound is C26H45N3O5, and it has a molecular weight of 479.6526 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Demethoxypropane Aliskiren involves several key steps, including the formation of chiral intermediates and the selective construction of olefin functionalities. One efficient pathway for its synthesis includes the use of Evans chiral auxiliary-aided asymmetric allylation to achieve high enantiomeric purity. Additionally, a modified Julia–Kocienski olefination is employed for the selective construction of the E-olefin functionality .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced intermediates and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: O-Demethoxypropane Aliskiren undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

O-Demethoxypropane Aliskiren has several scientific research applications, including:

    Chemistry: Used as a reference material in synthetic chemistry for studying reaction mechanisms and developing new synthetic routes.

    Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, Aliskiren.

    Medicine: Explored for its potential therapeutic applications, especially in the treatment of hypertension and related cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

O-Demethoxypropane Aliskiren exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound reduces the formation of angiotensin II, leading to decreased blood pressure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This uniqueness makes it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[(3-hydroxy-4-methoxyphenyl)methyl]-8-methyl-2-propan-2-ylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O5/c1-15(2)18(10-17-8-9-23(34-7)22(31)11-17)12-20(27)21(30)13-19(16(3)4)24(32)29-14-26(5,6)25(28)33/h8-9,11,15-16,18-21,30-31H,10,12-14,27H2,1-7H3,(H2,28,33)(H,29,32)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUNQZNYUMYGGS-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)O)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949925-77-3
Record name o-Demethoxypropane aliskiren
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHOXYPROPANE ALISKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2N48C2MWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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